molecular formula C32H60O7 B203655 Decan-1-ol;hexan-1-ol;octan-1-ol;phthalic acid CAS No. 68648-93-1

Decan-1-ol;hexan-1-ol;octan-1-ol;phthalic acid

Cat. No.: B203655
CAS No.: 68648-93-1
M. Wt: 556.8 g/mol
InChI Key: ODAHYWDYDTUVMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phthalic acid, mixed decyl and hexyl and octyl diesters, also known as diisodecyl phthalate (DIDP), is a chemical compound commonly used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products .


Synthesis Analysis

This compound is manufactured by the reaction of phthalic anhydride with n-hexanol, n-octanol, and n-decanol in the presence of an acid catalyst .

Scientific Research Applications

Environmental Presence and Health Implications

Phthalates and Neurodevelopmental Effects : Phthalates, including mixed diesters, have been examined for their potential neurotoxic effects, particularly in relation to prenatal exposure. Studies suggest that prenatal exposure to certain phthalates may be linked with altered genital and pubertal development in infants and children, raising concerns about their impact on the developing brain. Animal studies support these findings, proposing mechanisms through which phthalates may adversely affect neurodevelopment (Miodovnik et al., 2014).

Phthalates in Food and Packaging : Phthalates, due to their use as plasticizers, are prevalent in food processing and packaging, leading to potential dietary exposure. The review of methods for analyzing phthalates in food demonstrates the concern over their presence in the human food chain and the importance of monitoring and regulating these compounds to mitigate exposure (Nur Zatil Izzah Haji Harunarashid et al., 2017).

Natural Sources and Biological Activities of Phthalates : Surprisingly, phthalates are not only synthetic pollutants but can also be found naturally in various plants, algae, and microorganisms. This discovery suggests a more complex interaction between phthalates and the environment, with implications for their role in natural ecosystems and the potential for biotechnological applications in understanding phthalate biosynthesis and degradation (Ling-Qiao Huang et al., 2021).

Biodegradation of Phthalates : Research on the biodegradation of phthalates by bacteria highlights the environmental fate of these compounds and the potential for microbial remediation strategies. Understanding the pathways through which bacteria degrade phthalates can inform efforts to reduce their persistence in the environment and mitigate their ecological impact (P. Keyser et al., 1976).

Mechanism of Action

Pharmacokinetics

The pharmacokinetics of phthalic acid esters involve their absorption, distribution, metabolism, and excretion (ADME). These compounds are typically absorbed through the skin, respiratory tract, or gastrointestinal tract. Once absorbed, they are distributed throughout the body, often accumulating in fatty tissues due to their lipophilic nature. Metabolism primarily occurs in the liver, where they are hydrolyzed to monoesters and then further oxidized. Excretion is mainly through urine and feces .

Result of Action

At the molecular level, the action of phthalic acid esters results in increased membrane fluidity and permeability. This can lead to altered cellular functions, including changes in ion transport, receptor activity, and enzyme function. At the cellular level, these changes can affect cell signaling, growth, and apoptosis, potentially leading to toxic effects if exposure is high or prolonged .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of phthalic acid esters. For example, higher temperatures can increase the fluidity of cell membranes, potentially enhancing the effects of these esters. Similarly, the presence of other lipophilic substances can affect their distribution and metabolism .

Understanding the mechanism of action of phthalic acid mixed decyl and hexyl and octyl diesters is crucial for assessing their safety and efficacy in various applications, particularly in materials that come into contact with humans and the environment.

: ECHA Document on Phthalic Acid Esters : ChemBK on Phthalic Acid Esters : ChemicalBook on Phthalic Acid Esters

Safety and Hazards

There are concerns about the potential health risks associated with exposure to DIDP. It has been classified as a possible endocrine disruptor and a potential reproductive toxicant . Moreover, it meets the criteria for classification as toxic for reproduction category 1B .

Properties

IUPAC Name

decan-1-ol;hexan-1-ol;octan-1-ol;phthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O.C8H6O4.C8H18O.C6H14O/c1-2-3-4-5-6-7-8-9-10-11;9-7(10)5-3-1-2-4-6(5)8(11)12;1-2-3-4-5-6-7-8-9;1-2-3-4-5-6-7/h11H,2-10H2,1H3;1-4H,(H,9,10)(H,11,12);9H,2-8H2,1H3;7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAHYWDYDTUVMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCO.CCCCCCCCO.CCCCCCO.C1=CC=C(C(=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H60O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68648-93-1
Record name 1,2-Benzenedicarboxylic acid, mixed decyl and hexyl and octyl diesters
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068648931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, mixed decyl and hexyl and octyl diesters
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Benzenedicarboxylic acid, mixed decyl and hexyl and octyl diesters
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.447
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.